3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid
Description
3-[(Carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is a sulfur-containing amino acid derivative characterized by a 2-acetamidopropanoic acid backbone with a carboxymethylsulfanyl (-SCH2COOH) substituent at the third carbon. Its molecular formula is C7H11NO5S, with a molecular weight of 221.23 g/mol (CAS: 26924-28-7) .
Properties
IUPAC Name |
2-acetamido-3-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNOXBGFQQNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the carboxymethyl, sulfanyl, and acetamido groups. One common method involves the reaction of 2-acetamidopropanoic acid with a thiol-containing reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid with structurally related compounds, emphasizing functional group variations and their implications:
Key Structural and Functional Insights:
Substituent Effects on Reactivity: The carboxymethylsulfanyl group (-SCH2COOH) in the target compound provides dual functionality: the thioether sulfur enables nucleophilic reactions, while the carboxylic acid enhances water solubility. This contrasts with the cyanoethylsulfanyl group (-SCH2CH2CN), which increases lipophilicity for membrane penetration . Carbamoylethyl (-SCH2CH2CONH2) and hydroxycarbamoylethyl (-SCH2C(OH)CONH2) substituents introduce hydrogen-bonding capacity, influencing binding to enzymes like glutathione transferases .
Biological Activity Trends: Compounds with aryl ketone moieties (e.g., CSAB derivatives) exhibit enhanced antiproliferative activity due to their ability to act as Michael acceptors, reacting with cellular thiols . Metabolic Derivatives: The carbamoylethyl analog is a known biomarker in cysteine metabolism, detected in blood and linked to detoxification pathways .
Synthetic Accessibility :
- Many analogs, including CSAB derivatives, are synthesized via Michael addition of thiols to α,β-unsaturated ketones . This method could theoretically extend to the target compound.
Biological Activity
3-[(Carboxymethyl)sulfanyl]-2-acetamidopropanoic acid (CAS Number: 6890154) is a sulfur-containing amino acid derivative notable for its diverse biological activities. This compound features a carboxymethyl sulfanyl group attached to a propanoic acid backbone, along with an acetamido functional group, which contributes to its unique properties and potential therapeutic applications.
- Molecular Formula : C₇H₁₃NO₄S
- Molecular Weight : 306.30 g/mol
- Structural Features : The compound consists of a carboxymethyl sulfanyl moiety, an acetamido group, and a propanoic acid backbone.
Biological Activities
Research indicates that 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid exhibits several significant biological activities:
- Antioxidant Properties : The presence of the sulfanyl group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit various enzymes, particularly those involved in metabolic pathways and signal transduction, which could be beneficial in treating metabolic disorders.
- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against certain bacterial strains, indicating potential as an antibacterial agent.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, possibly due to its antioxidant capabilities and modulation of neuroinflammatory pathways.
The biological activity of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is primarily attributed to its ability to interact with biomolecules, including proteins and enzymes. The carboxymethyl sulfanyl group is believed to enhance binding affinity to target proteins, leading to modulation of various biological pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Acetyl-S-(2-carboxymethyl)cysteine | Contains an acetyl group and carboxymethyl moiety | Focused on cysteine metabolism |
| 2-Carboxyethylsulfanylacetamide | Similar backbone but lacks additional functional groups | Less complex structure |
| Cysteine | Basic amino acid structure with a thiol group | Fundamental role in protein synthesis |
The uniqueness of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid lies in its specific combination of functional groups that enhance its biological activity and therapeutic potential.
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant free radical scavenging activity compared to standard antioxidants.
- Antimicrobial Efficacy : In vitro tests against E. coli and Staphylococcus aureus showed inhibitory concentrations that suggest potential for development as an antimicrobial agent.
- Neuroprotection in Animal Models : Research involving rodent models indicated that administration of the compound reduced markers of neuroinflammation and oxidative stress following induced neuronal injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
